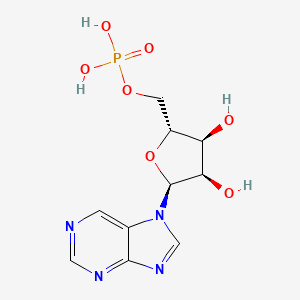

7-alpha-D-Ribofuranosyl-purine-5'-phosphate

Beschreibung

7-Alpha-D-Ribofuranosyl-Purin-5’-Phosphat ist ein Nukleotid, das zur Klasse der Purin-Ribonukleosidmonophosphate gehört. Diese Verbindung besteht aus einer Purinbase, die an einen Ribosezucker gebunden ist, der wiederum an eine Phosphatgruppe gebunden ist. Es spielt eine entscheidende Rolle in verschiedenen biochemischen Prozessen und ist aufgrund seiner einzigartigen Struktur und Eigenschaften von großem Interesse in der wissenschaftlichen Forschung .

Eigenschaften

Molekularformel |

C10H13N4O7P |

|---|---|

Molekulargewicht |

332.21 g/mol |

IUPAC-Name |

[(2R,3S,4R,5S)-3,4-dihydroxy-5-purin-7-yloxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13N4O7P/c15-7-6(2-20-22(17,18)19)21-10(8(7)16)14-4-13-9-5(14)1-11-3-12-9/h1,3-4,6-8,10,15-16H,2H2,(H2,17,18,19)/t6-,7-,8-,10+/m1/s1 |

InChI-Schlüssel |

NICKPTPNIMHUHB-DQUBFYRCSA-N |

Isomerische SMILES |

C1=C2C(=NC=N1)N=CN2[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |

Kanonische SMILES |

C1=C2C(=NC=N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Alpha-D-Ribofuranosyl-Purin-5’-Phosphat beinhaltet typischerweise die folgenden Schritte:

Bildung der Purinbase: Die Purinbase wird durch eine Reihe von Reaktionen aus einfacheren organischen Molekülen synthetisiert. Dies beinhaltet häufig die Verwendung von Formamid und Glycin, die Cyclisierungs- und Kondensationsreaktionen eingehen, um den Purinring zu bilden.

Anlagerung des Ribosezuckers: Der Ribosezucker wird über eine glykosidische Bindung an die Purinbase gebunden. Dieser Schritt beinhaltet in der Regel die Verwendung von Ribose-1-phosphat und eines geeigneten Katalysators, um die Bildung der Bindung zu erleichtern.

Phosphorylierung: Der letzte Schritt beinhaltet die Phosphorylierung des Ribosezuckers an der 5'-Position. Dies wird typischerweise unter Verwendung von Phosphorsäure oder einem Phosphorylierungsmittel unter kontrollierten Bedingungen erreicht.

Industrielle Produktionsverfahren

Die industrielle Produktion von 7-Alpha-D-Ribofuranosyl-Purin-5’-Phosphat setzt oft biotechnologische Verfahren ein, wie die Verwendung von gentechnisch veränderten Mikroorganismen. Diese Mikroorganismen sind so konzipiert, dass sie die Verbindung durch Fermentationsprozesse herstellen, die auf hohe Ausbeute und Reinheit optimiert sind. Die Fermentationsbrühe wird dann einer Reihe von Reinigungsschritten unterzogen, einschließlich Chromatographie und Kristallisation, um das gewünschte Produkt zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Alpha-D-Ribofuranosyl-Purin-5’-Phosphat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Reduktionsreaktionen können die Purinbase oder den Ribosezucker modifizieren, was zu verschiedenen Strukturanaloga führt.

Substitution: Die Phosphatgruppe oder die Purinbase können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen beinhalten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene phosphorylierte Nukleotide, modifizierte Purinbasen und Ribose-Derivate. Diese Produkte werden oft als Zwischenprodukte in der weiteren chemischen Synthese oder als Forschungswerkzeuge in biochemischen Studien verwendet .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 7-Alpha-D-Ribofuranosyl-Purin-5’-Phosphat beinhaltet seine Einarbeitung in Nukleinsäuren, wo es an verschiedenen biochemischen Wegen beteiligt ist. Es wirkt als Substrat für Enzyme, die am Nukleotidstoffwechsel beteiligt sind, und beeinflusst Prozesse wie die DNA- und RNA-Synthese. Die molekularen Zielstrukturen der Verbindung sind Enzyme wie Polymerasen und Kinasen, die für die Zellreplikation und -reparatur unerlässlich sind.

Wirkmechanismus

The mechanism of action of 7-Alpha-D-Ribofuranosyl-Purine-5’-Phosphate involves its incorporation into nucleic acids, where it participates in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide metabolism, influencing processes such as DNA and RNA synthesis. The compound’s molecular targets include enzymes like polymerases and kinases, which are essential for cellular replication and repair .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Adenosinmonophosphat (AMP): Ähnlich in der Struktur, aber mit einer Adeninbase.

Guanosinmonophosphat (GMP): Enthält eine Guaninbase anstelle der Purinbase in 7-Alpha-D-Ribofuranosyl-Purin-5’-Phosphat.

Inosinmonophosphat (IMP): Zeigt eine Inosinbase auf, die sich in der Purinringstruktur unterscheidet.

Einzigartigkeit

7-Alpha-D-Ribofuranosyl-Purin-5’-Phosphat ist aufgrund seiner spezifischen Purinbase und der Konfiguration des Ribosezuckers einzigartig. Diese Einzigartigkeit ermöglicht es, an verschiedenen biochemischen Wegen teilzunehmen und spezifische biologische Aktivitäten zu zeigen, die bei anderen Nukleotiden nicht beobachtet werden .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.